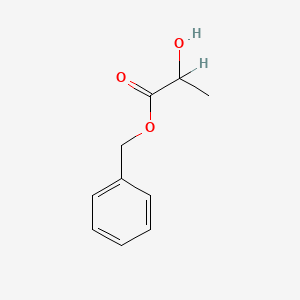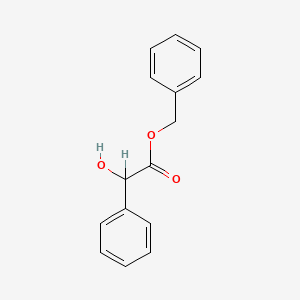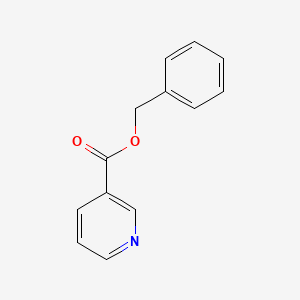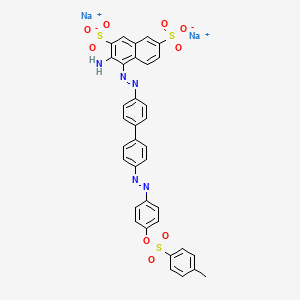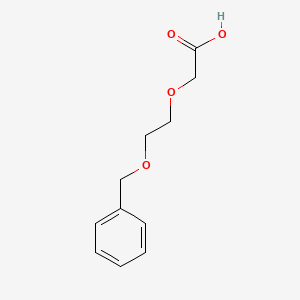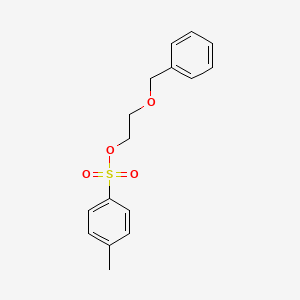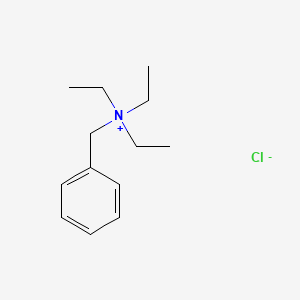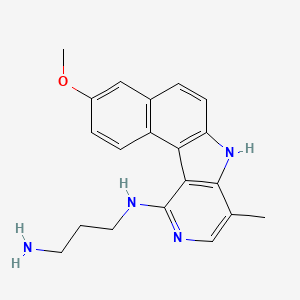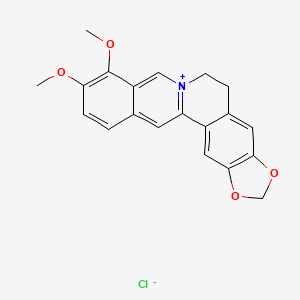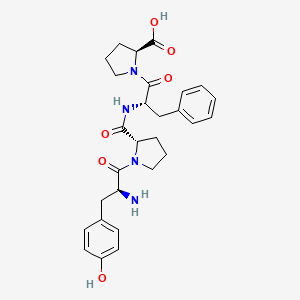
Tyrosyl-prolyl-phenylalanyl-proline
説明
Tyrosyl-Proline is a dipeptide composed of tyrosine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .
Molecular Structure Analysis
The molecular formula of Tyrosyl-Proline is C28H34N4O6 with an average mass of 522.593 Da and a monoisotopic mass of 522.247864 Da . The acidity of the α-proton in prolyl residues was increased by 3–89 fold relative to other amino acid residues .Chemical Reactions Analysis
The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues . Experimental and computational evidence for the stereoelectronic origins of this enhanced prolyl reactivity is presented .Physical And Chemical Properties Analysis
The inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .科学的研究の応用
Pain Management
Beta-Casomorphin 4 has been found to act as an opioid agonist on μ-type opioid receptors . This suggests that it could potentially be used in the management of pain, particularly for conditions such as cancer, burns, surgery, HIV/AIDS, and other serious illnesses .
Calming Effects
Researchers have indicated that beta-Casomorphin is responsible for the calming effect of milk . This could potentially be harnessed for therapeutic purposes, particularly in the management of stress and anxiety.
Insulin and Somatostatin Release
Beta-Casomorphin has been found to stimulate the release of insulin and somatostatin . This suggests potential applications in the management of conditions such as diabetes.
Electronic Structure Studies
The compound “Tyrosyl-prolyl-phenylalanyl-proline” has been used in the study of the electronic structure of cyclic dipeptides . This research could potentially lead to advancements in our understanding of protein folding and structure.
Cellular Metabolism Studies
L-proline analogues, such as “L-tyrosyl-L-prolyl-L-phenylalanyl-L-proline”, have been used as valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Pharmaceutical Applications
L-proline analogues have shown promise for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . This could potentially lead to the development of new drugs and therapies.
Antitumor Activity
Certain L-proline analogues, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo . This suggests potential applications in cancer treatment.
Production of New Biological Materials
Some non-canonical amino acids, including L-proline analogues, are involved in the production of new biological materials . This could potentially lead to advancements in fields such as bioengineering and materials science.
作用機序
Target of Action
Beta-Casomorphin 4, also known as L-tyrosyl-L-prolyl-L-phenylalanyl-L-proline or Tyrosyl-prolyl-phenylalanyl-proline, is an opioid peptide derived from the digestion of the milk protein casein . It primarily targets opioid receptors that are widely present in the gut, brain, and internal organs .
Mode of Action
Upon release during digestion, beta-Casomorphin 4 can attach to these opioid receptors, triggering a series of physiological responses . These include increased expression of inflammatory markers, modulation of gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release (gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide), development of wheal and flare reactions, and mucus production .
Biochemical Pathways
The action of beta-Casomorphin 4 affects several biochemical pathways. It plays a role in the regulation of fat intake and postprandial metabolism . It also influences the induction of inflammatory response in the gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors .
Pharmacokinetics
Beta-Casomorphin 4 is released during gastrointestinal digestion with a combination of various enzymes including pepsin, trypsin, chymotrypsin, elastase, leucine aminopeptidase, elastase, and carboxypeptidase . It is highly sensitive to hydrolysis by dipeptidyl peptidase iv, which strongly limits or prevents the transfer of these peptides in an intact form across the intestinal mucosa and the blood-brain barrier .
Result of Action
The action of beta-Casomorphin 4 results in both protective and adverse effects. It has been associated with analgesic effects and the manifestation of sedative activity . It also plays a significant role in sudden infant death syndrome (SIDS) and heart-related attributes, producing cardiovascular activity and the creation of bradycardia and hypotension .
Action Environment
The action, efficacy, and stability of beta-Casomorphin 4 are influenced by various environmental factors. These include the permeability of the intestinal barrier and the constrained biosynthesis of dipeptidyl peptidase-4 (DPP4), which can affect the peptide’s ability to attach to opioid receptors . The role of the microbiome is also significant but challenging to further elucidate, with microbiome effects ranging across gut-condition indicators and modulators, and potentially as systemic causal factors .
将来の方向性
The future directions of research on Tyrosyl-prolyl-phenylalanyl-proline could involve further investigation into its electronic structure , its potential as a bioprotectant against food-borne pathogenic fungi , and its role in the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNJQAPLOBXDM-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225142 | |
| Record name | beta-Casomorphin 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-prolyl-phenylalanyl-proline | |
CAS RN |
74171-19-0 | |
| Record name | beta-Casomorphin 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074171190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Casomorphin 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: β-Casomorphin-4 is a tetrapeptide with the amino acid sequence tyrosine-proline-phenylalanine-proline. Its molecular formula is C23H29N5O5 and its molecular weight is 451.5 g/mol [, ]. Specific spectroscopic data regarding this peptide would require further investigation within the provided research articles.
A: Structural modifications significantly impact β-Casomorphin-4's activity. For instance, C-terminal amidation enhances opioid potency in both the guinea pig ileum and mouse vas deferens, as well as increasing its affinity for μ-opioid receptors []. Substituting D-alanine at position 2 further increases potency in the guinea pig ileum and notably elevates binding to δ-opioid receptors in the brain []. These findings highlight the importance of specific structural features for receptor binding and subsequent biological effects.
A: Yes, research shows that β-casomorphins can influence gastrointestinal motility. Studies in rats demonstrated that casein, the precursor of β-casomorphins, significantly delayed gastric emptying and increased gastrointestinal transit time compared to whey protein [, ]. This effect was partially or completely reversed by naloxone, an opioid receptor antagonist, suggesting the involvement of opioid receptors in mediating these effects [, ].
A: Preliminary research suggests a potential link between β-casomorphin-4 and immune modulation. One study found that a casein-free diet significantly prolonged survival and reduced parameters of systemic lupus erythematosus (SLE) in a mouse model []. While this study didn't specifically isolate the effects of β-casomorphin-4, it raises intriguing questions about the potential immunomodulatory role of casein-derived peptides, warranting further investigation.
A: Research indicates potential species-specific responses to β-casomorphin-4. For example, in a study comparing Wistar Albino Glaxo (WAG) and spontaneously hypertensive rats (SHR), the analgesic effects of β-casomorphin-4, measured by tail-flick latency, were significantly greater in SHR []. These findings suggest potential variations in receptor density, affinity, or downstream signaling pathways between different species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



